

Cinnamylideneacetic Acid: A Technical Guide to its Fundamental Characteristics

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Compound of Interest

Compound Name: *beta-Styrylacrylic acid*

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Introduction

Cinnamylideneacetic acid, systematically known as (2E,4E)-5-phenylpenta-2,4-dienoic acid, is a polyunsaturated carboxylic acid that has garnered interest in the scientific community for its potential biological activities. As a derivative of cinnamic acid, it belongs to a class of compounds known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This technical guide provides a comprehensive overview of the fundamental characteristics of cinnamylideneacetic acid, including its physicochemical properties, synthesis, and biological activities, with a focus on presenting data in a structured and accessible format for research and development purposes.

Physicochemical Properties

The fundamental physicochemical properties of cinnamylideneacetic acid are summarized in the table below. These properties are crucial for its handling, formulation, and in silico modeling.

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₁₀ O ₂	[1]
Molecular Weight	174.20 g/mol	[1]
CAS Number	1552-94-9	[1]
IUPAC Name	(2E,4E)-5-phenylpenta-2,4-dienoic acid	[1]
Melting Point	162-168 °C	[2]
Solubility	Insoluble in water; Soluble in DMSO (6 mg/mL)	
pKa (Predicted)	4.56 ± 0.10	
Appearance	Pale cream or pale yellow to yellow powder	

Synthesis of Cinnamylideneacetic Acid

Cinnamylideneacetic acid can be synthesized through various methods, with the Knoevenagel condensation being a common and effective approach. Below are two detailed experimental protocols for its synthesis.

Experimental Protocol 1: Knoevenagel Condensation

This protocol describes the synthesis of cinnamylideneacetic acid via the Knoevenagel condensation of cinnamaldehyde with malonic acid.

Materials:

- Cinnamaldehyde
- Malonic acid
- Pyridine
- Piperidine

- 2N Hydrochloric acid (HCl)
- Ice
- Ethanol (for recrystallization)

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve cinnamaldehyde (0.01 mol) and malonic acid (0.01 mol) in 1.12 mL of a solvent mixture of pyridine and piperidine.
- Heat the reaction mixture to reflux. Continue refluxing until the evolution of carbon dioxide gas ceases.
- Upon completion of the reaction, cool the reaction mixture to room temperature.
- Pour the cooled reaction solution into a beaker containing a mixture of 2N HCl and ice.
- A precipitate of cinnamylideneacetic acid will form. Collect the precipitate by filtration.
- Purify the crude product by recrystallization from a 3:1 water/ethanol solvent mixture or pure water.
- Dry the purified crystals to obtain the final product.

Experimental Protocol 2: Acetic Anhydride Method

This protocol outlines an alternative synthesis route using acetic anhydride.

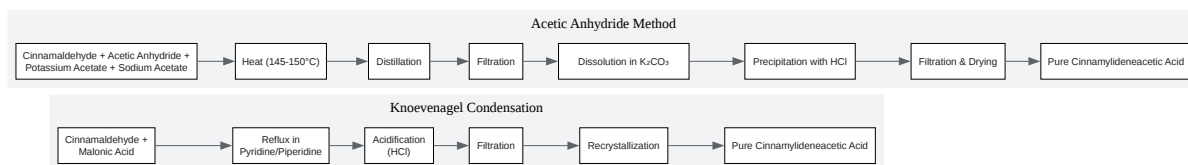
Materials:

- Cinnamaldehyde
- Acetic anhydride
- Potassium acetate
- Sodium acetate

- 5% Potassium carbonate solution
- 37.8% Hydrochloric acid (HCl)
- Acetone

Procedure:

- To a one-liter round-bottom flask equipped with a stirrer, condenser, thermometer, and heating mantle, add cinnamaldehyde (198 g, 1.5 mol), acetic anhydride (230 g, 2.25 mol), potassium acetate (25 g, 0.25 mol), and sodium acetate (49 g, 0.60 mol).
- Heat the mixture to 145°C and maintain the temperature between 145-150°C for 90 minutes.
- After the reaction, distill off approximately 100 mL of acetic acid/acetic anhydride to leave a red-brown slurry.
- Cool the slurry to room temperature and filter the solids, rinsing with acetone.
- Dissolve the dried filter cake (185 g) in two liters of 5% potassium carbonate solution at 65°C.
- To this solution, add 100 mL of 37.8% HCl to precipitate the cinnamylideneacetic acid as a light yellow solid.
- Filter the precipitate and dry to obtain the crude product. Further purification can be achieved by recrystallization.



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Caption: Workflow for the synthesis of cinnamylideneacetic acid.

Biological Activity

While specific quantitative biological data for cinnamylideneacetic acid is limited in the available literature, it has been reported as an anti-malarial agent. The biological activities of its close derivatives, such as cinnamylideneacetophenones, have been more extensively studied. The following table summarizes the antimicrobial and antitubercular activities of selected cinnamylideneacetophenones to provide context for the potential bioactivity of the parent acid.

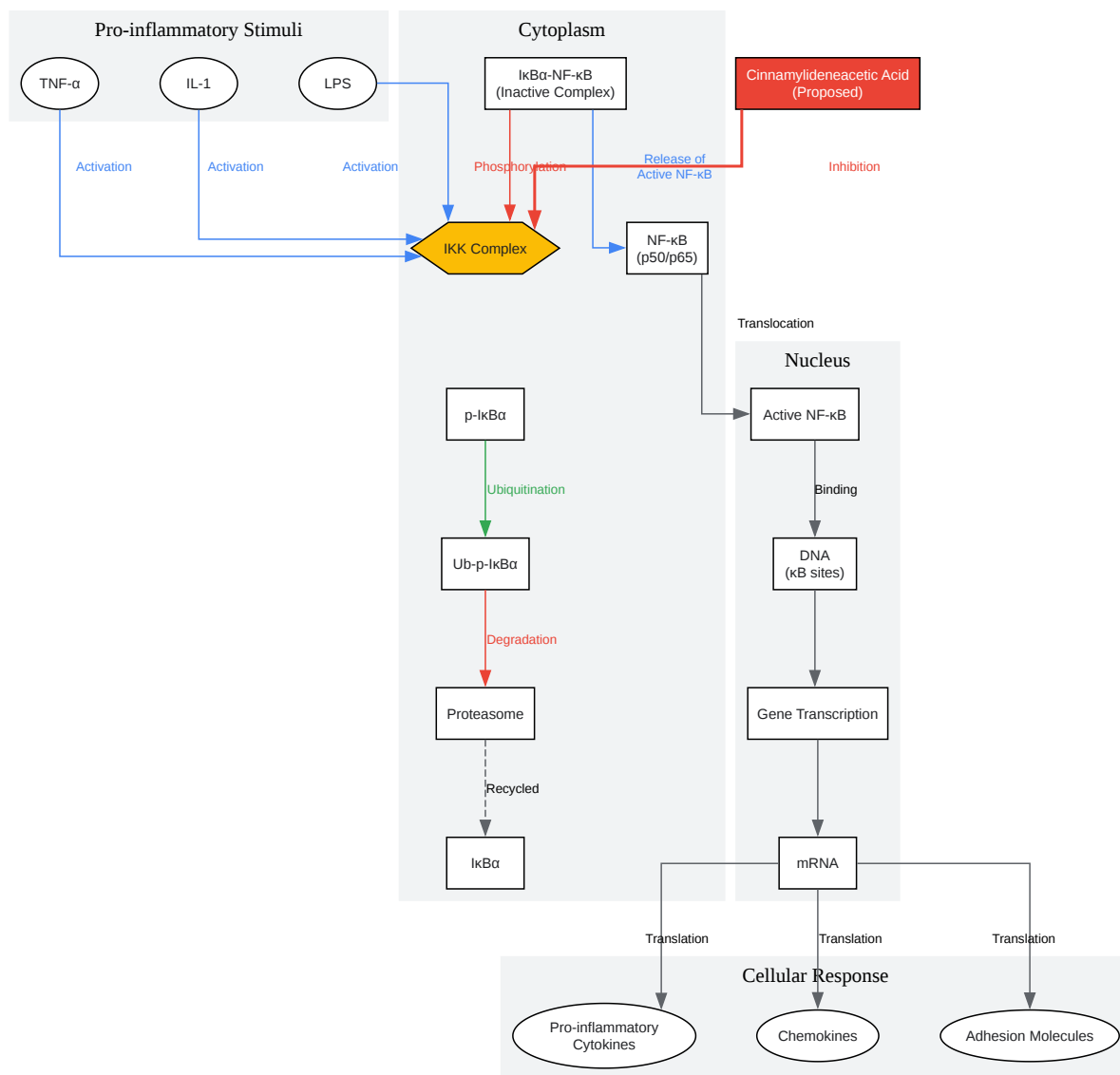
Table of Antimicrobial and Antitubercular Activities of Cinnamylideneacetophenone Derivatives

Compound	Substituent on Ring B	Test Organism	MIC (μM)	MBC (μM)
3	4-OH	Staphylococcus aureus	77.9	156
Streptococcus mutans	77.9	156		
Streptococcus sanguinis	77.9	156		
Mycobacterium tuberculosis	88.8	-		
4	3-OH	Staphylococcus aureus	77.9	312
Streptococcus mutans	77.9	312		
Streptococcus sanguinis	77.9	312		
Mycobacterium tuberculosis	81.9	-		
2	Unsubstituted	Mycobacterium tuberculosis	57.2	-
7	3-OCH ₃	Mycobacterium tuberculosis	70.9	-
10	4-Cl	Mycobacterium tuberculosis	60.3	-
18	4-N(CH ₃) ₂	Mycobacterium tuberculosis	63.2	-

Note: Data for cinnamylideneacetic acid is not available in the cited literature. The data presented is for structurally related compounds to indicate potential areas of biological activity.

Potential Mechanism of Action: Inhibition of the NF- κ B Signaling Pathway

Cinnamic acid and its derivatives are known to exert their anti-inflammatory effects through the modulation of various signaling pathways. A key pathway implicated is the Nuclear Factor-kappa B (NF- κ B) signaling cascade, a central regulator of inflammation. While the specific interaction of cinnamylideneacetic acid with this pathway has not been definitively elucidated, it is a probable mechanism of action based on the activity of related compounds.



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Caption: Proposed inhibitory mechanism of Cinnamylideneacetic Acid on the NF- κ B signaling pathway.

Experimental Methodologies

This section provides an overview of the standard experimental protocols that can be employed for the characterization and biological evaluation of cinnamylideneacetic acid.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

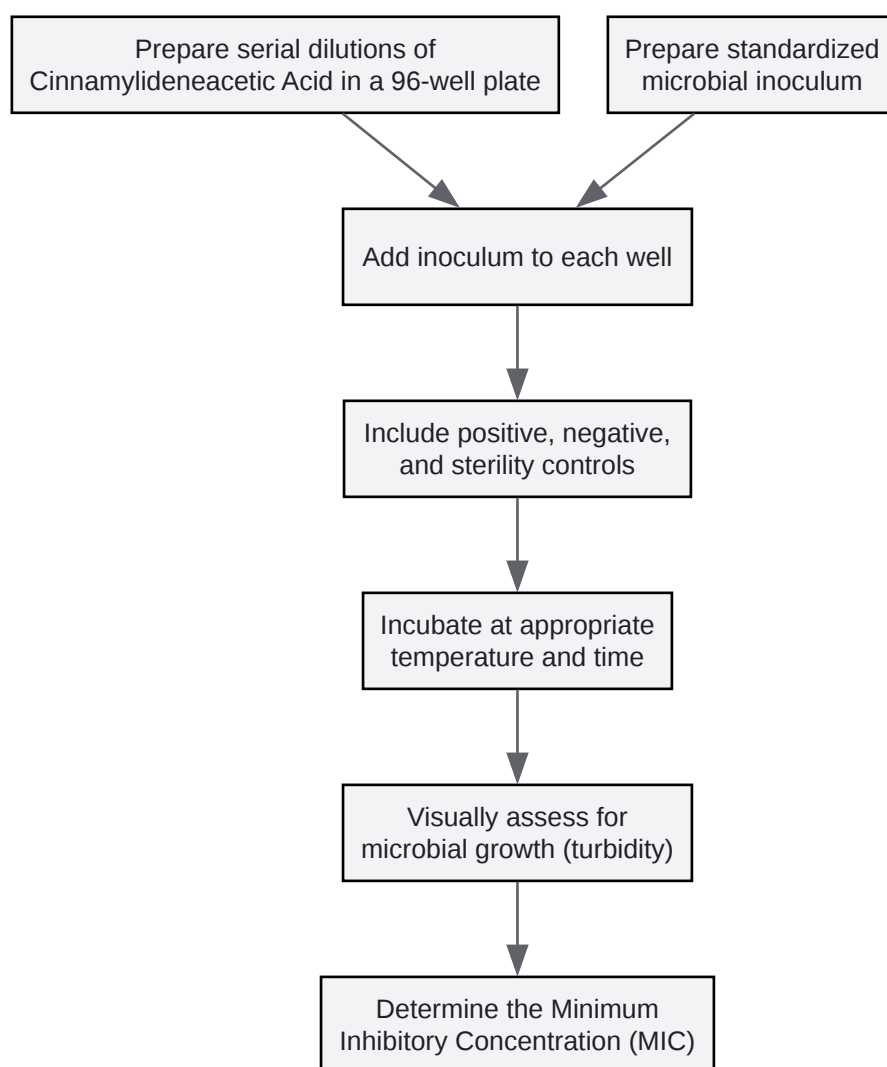
Materials:

- 96-well microtiter plates
- Bacterial or fungal strains
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
- Cinnamylideneacetic acid stock solution (in a suitable solvent like DMSO)
- Positive control antibiotic
- Negative control (broth and solvent)
- Incubator

Procedure:

- Prepare a serial two-fold dilution of the cinnamylideneacetic acid stock solution in the broth medium in the wells of a 96-well plate. The concentration range should be chosen to cover the expected MIC.
- Prepare a standardized inoculum of the test microorganism in the broth medium. The final concentration of the inoculum in each well should be approximately 5×10^5 CFU/mL.

- Add the inoculum to each well containing the diluted compound.
- Include a positive control (broth with inoculum and a known antibiotic) and a negative control (broth with inoculum and the solvent used to dissolve the compound). Also, include a sterility control (broth only).
- Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for most bacteria).
- After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.



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Caption: Workflow for the Broth Microdilution Assay.

Spectroscopic Characterization

Standard spectroscopic techniques are used to confirm the identity and purity of synthesized cinnamylideneacetic acid.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra should be recorded to elucidate the chemical structure. The sample is typically dissolved in a deuterated solvent (e.g., DMSO- d_6) and analyzed using a high-field NMR spectrometer.
- Fourier-Transform Infrared (FTIR) Spectroscopy: The presence of key functional groups can be confirmed using FTIR. As a solid, the sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
- Mass Spectrometry (MS): The molecular weight can be confirmed by mass spectrometry. For small organic molecules, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer are commonly used.

Conclusion

Cinnamylideneacetic acid presents an interesting scaffold for further investigation in drug discovery and development. This technical guide has summarized its core fundamental characteristics, providing a foundation for researchers in this field. While the biological activity of cinnamylideneacetic acid itself requires more in-depth investigation, the data from its derivatives suggest promising antimicrobial and potentially other pharmacological properties. The provided experimental protocols offer standardized methods for its synthesis and evaluation. Future research should focus on elucidating the specific molecular targets and mechanisms of action of cinnamylideneacetic acid to fully realize its therapeutic potential.

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